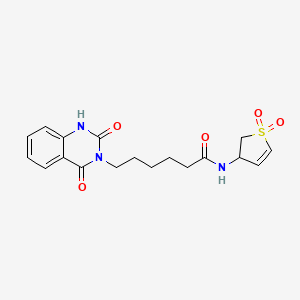

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)hexanamide

Description

Properties

Molecular Formula |

C18H21N3O5S |

|---|---|

Molecular Weight |

391.4 g/mol |

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide |

InChI |

InChI=1S/C18H21N3O5S/c22-16(19-13-9-11-27(25,26)12-13)8-2-1-5-10-21-17(23)14-6-3-4-7-15(14)20-18(21)24/h3-4,6-7,9,11,13H,1-2,5,8,10,12H2,(H,19,22)(H,20,24) |

InChI Key |

GLLNHURCBKAQCU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C=CS1(=O)=O)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O |

Origin of Product |

United States |

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)hexanamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a thiophene ring and a quinazolinone moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential applications in medicinal chemistry, and relevant case studies.

Chemical Structure

The molecular formula of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)hexanamide is , with a molecular weight of approximately 391.4 g/mol. The compound features a dioxido-thiophene structure combined with a hydroxylated quinazolinone, which may enhance its pharmacological profile compared to similar compounds that lack these specific functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the thiophene and quinazolinone moieties allows for potential binding interactions with enzymes and receptors involved in cellular signaling pathways.

Potential Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

- Receptor Modulation: It may interact with receptors in the central nervous system or other tissues, influencing physiological responses.

Biological Activity and Therapeutic Applications

Research indicates that N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)hexanamide exhibits promising biological activities:

Anticancer Activity

Several studies have explored the compound's potential as an anticancer agent. Its structural components are believed to facilitate interactions with cancer cell targets, leading to apoptosis (programmed cell death) in various cancer types.

Anti-inflammatory Properties

The compound has also shown anti-inflammatory effects in preliminary studies. By modulating inflammatory pathways, it may provide therapeutic benefits in conditions characterized by chronic inflammation.

Antimicrobial Effects

Preliminary data suggest that this compound possesses antimicrobial properties. It may inhibit the growth of certain bacterial strains, making it a candidate for further development in antimicrobial therapy.

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated the anticancer effects on human breast cancer cells; results indicated significant apoptosis induction at specific concentrations. |

| Study 2 | Evaluated anti-inflammatory effects in a rodent model; demonstrated reduced inflammatory markers compared to control groups. |

| Study 3 | Assessed antimicrobial activity against Staphylococcus aureus; showed inhibition at low micromolar concentrations. |

Scientific Research Applications

Medicinal Chemistry

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)hexanamide has been investigated for its potential as an anticancer agent . The quinazolinone derivative is known for inhibiting specific kinases involved in cancer cell proliferation. For instance, studies have indicated that compounds with similar structures can modulate pathways related to cell growth and apoptosis, suggesting that this compound may also exhibit similar properties .

The compound's biological activity is attributed to its interaction with various biomolecules. The presence of the dioxido group enhances its reactivity, allowing it to participate in redox reactions. Research has shown that compounds with dioxido-thiophene structures may improve solubility and bioavailability, which are critical factors for therapeutic efficacy in anticancer treatments .

Pharmacological Studies

In vitro studies have demonstrated the compound's ability to influence cellular responses by targeting specific signaling pathways. Investigations into its binding affinity to enzymes such as the epidermal growth factor receptor are crucial for understanding its mechanism of action .

Case Studies

Case Study 1: Anticancer Activity

A study focusing on quinazolinone derivatives revealed that compounds similar to N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)hexanamide exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cancer progression.

Case Study 2: Antimicrobial Properties

Research has indicated that derivatives of this compound may also possess antimicrobial properties. The unique combination of functional groups allows for interactions with microbial targets, potentially leading to the development of new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Quinazolinone Family

Key structural comparisons focus on substituents, linker length, and functional groups affecting bioactivity and physicochemical properties.

*Molecular formula and weight inferred from nomenclature rules due to lack of direct experimental data.

Key Observations:

- Sulfone vs. Thioxo Groups: The target compound’s sulfone group (1,1-dioxido) enhances polarity and metabolic stability compared to thioxo (C=S) analogues, which may exhibit higher reactivity and susceptibility to oxidation .

- Hydroxyl vs. Thiol/Thioether Groups: The 2-hydroxy substituent on the quinazolinone ring in the target compound may improve hydrogen-bonding interactions with biological targets compared to thiol-containing analogues (e.g., 2-thioxo derivatives) .

Preparation Methods

Cyclocondensation of o-Aminobenzamide Derivatives

The quinazolinone core is synthesized via oxidative annulation of o-aminobenzamide derivatives. A metal-free protocol using tert-butyl hydroperoxide (TBHP) as an oxidant enables efficient cyclization:

Procedure :

-

Substrate : o-Aminobenzamide with a pre-installed hydroxyl group at position 2.

-

Conditions :

-

Solvent-free, 80°C, 12 hours.

-

TBHP (3 equiv.) as oxidant.

-

Mechanistic Insight :

TBHP facilitates olefin cleavage in styrenes, generating carbonyl intermediates that undergo cyclization with o-aminobenzamide.

Functionalization at Position 2

Introduction of the hydroxyl group is achieved via:

-

Directed ortho-Hydroxylation : Using Cu(II)/H₂O₂ systems to oxidize a methyl or methoxy group at position 2.

-

Protection-Deprotection : Temporary protection with acetyl groups during cyclization, followed by alkaline hydrolysis.

Preparation of 1,1-Dioxido-2,3-dihydrothiophen-3-amine

Sulfonation of Dihydrothiophene

The sulfone moiety is introduced via oxidation of 2,3-dihydrothiophene:

Introduction of the Amine Group

Amination at position 3 is performed via:

-

Nitro Reduction : Nitration followed by catalytic hydrogenation (H₂/Pd-C).

-

Direct Substitution : Reaction with ammonia under high-pressure conditions.

Coupling via Hexanamide Linker

Activation of the Quinazolinone Carboxylic Acid

The quinazolinone fragment is functionalized with a hexanoic acid chain:

Amide Bond Formation

Coupling the hexanoic acid derivative with 1,1-dioxido-2,3-dihydrothiophen-3-amine employs carbodiimide chemistry:

Optimization Challenges and Solutions

Analytical Characterization

Key Data for Final Compound :

Q & A

Basic Research Questions

Q. What are the key structural features of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)hexanamide, and how do they influence its reactivity?

- Methodological Answer : The compound contains a dihydrothiophen-3-yl sulfone group (1,1-dioxido moiety) linked to a hexanamide chain terminating in a 2-hydroxy-4-oxoquinazolin-3(4H)-yl group. The sulfone group enhances electrophilicity, while the quinazolinone core enables hydrogen bonding and π-π stacking. Structural analogs (e.g., thieno[2,3-d]pyrimidine derivatives) show that substituent positioning affects solubility and target binding .

- Experimental Design : Use NMR and X-ray crystallography to confirm stereochemistry and hydrogen-bonding patterns. Compare reactivity with simpler analogs (e.g., oxadiazole or thiazolidinone derivatives) via kinetic studies .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Multi-step synthesis typically involves coupling the dihydrothiophen-3-yl sulfone precursor with a quinazolinone-containing hexanamide intermediate. Key steps:

Sulfonation : Use SOCl₂ or H₂SO₄ under anhydrous conditions for sulfone formation.

Amide Coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for high coupling efficiency.

Purification : Use gradient column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization .

- Critical Parameters : Monitor reaction temperature (20–60°C) and solvent polarity (DMF or acetonitrile) to minimize side products .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial : Broth microdilution (MIC determination against Gram+/− bacteria).

- Anticancer : MTT assay on cancer cell lines (e.g., MDA-MB-231 for breast cancer).

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to the quinazolinone scaffold .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity across studies be resolved?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line selection, incubation time). To address this:

Standardize Protocols : Use identical cell lines, passage numbers, and assay conditions.

Dose-Response Analysis : Perform 8-point dilution series to ensure reproducibility.

Mechanistic Follow-Up : Validate activity via target-specific assays (e.g., Western blotting for kinase inhibition) .

- Case Study : Thiazole derivatives showed inconsistent antifungal activity until researchers standardized inoculum size and incubation temperature .

Q. What computational strategies can predict its binding affinity to therapeutic targets?

- Methodological Answer :

Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., EGFR kinase). Focus on the quinazolinone’s hydrogen-bonding capacity.

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.

QSAR Modeling : Corrogate substituent effects (e.g., sulfone vs. thioether) with activity data from analogs .

- Validation : Cross-check predictions with SPR (surface plasmon resonance) binding assays .

Q. How can the compound’s metabolic stability be evaluated for preclinical development?

- Methodological Answer :

In Vitro Metabolism : Use liver microsomes (human/rat) to measure half-life and identify metabolites via LC-MS/MS.

CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks.

In Silico Tools : ADMET Predictor or MetaSite to prioritize stable derivatives for synthesis .

- Example : A quinazolinone analog showed improved stability after replacing a labile ester group with an amide .

Comparative Analysis of Structural Analogs

| Compound | Core Structure | Key Modifications | Reported Activity |

|---|---|---|---|

| Target Compound | Quinazolinone + sulfone | Hexanamide linker | Antimicrobial (hypothesized) |

| Thieno[2,3-d]pyrimidine A | Thienopyrimidine | Oxadiazole substituent | Anticancer (IC₅₀ = 5 µM) |

| Oxadiazole B | Oxadiazole | Methoxy-phenyl group | Antifungal (MIC = 2 µg/mL) |

Structural comparisons highlight the target compound’s unique hybrid pharmacophore, which may enable dual mechanisms of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.